furan-3-yl((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone furan-3-yl((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone
Brand Name: Vulcanchem
CAS No.: 1448124-57-9
VCID: VC4402795
InChI: InChI=1S/C18H19NO4S/c20-18(13-8-9-23-12-13)19-14-6-7-15(19)11-17(10-14)24(21,22)16-4-2-1-3-5-16/h1-5,8-9,12,14-15,17H,6-7,10-11H2
SMILES: C1CC2CC(CC1N2C(=O)C3=COC=C3)S(=O)(=O)C4=CC=CC=C4
Molecular Formula: C18H19NO4S
Molecular Weight: 345.41

furan-3-yl((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone

CAS No.: 1448124-57-9

VCID: VC4402795

Molecular Formula: C18H19NO4S

Molecular Weight: 345.41

* For research use only. Not for human or veterinary use.

furan-3-yl((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone - 1448124-57-9

Description

Synthesis and Potential Synthetic Routes

The synthesis of complex organic compounds like furan-3-yl((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone typically involves multi-step reactions. These may include:

  • Coupling Reactions: To form the methanone linkage between the azabicyclo framework and the furan ring.

  • Sulfonylation: To introduce the phenylsulfonyl group.

  • Ring Formation: To construct the azabicyclo framework.

Given the lack of specific synthesis details for this compound, general methods for similar compounds involve careful selection of reagents and conditions to ensure stereoselectivity and efficiency.

Potential Biological Activities

Compounds with azabicyclo frameworks and sulfonyl groups often exhibit a range of biological activities, including:

  • Enzyme Inhibition: The sulfonyl group can interact with enzymes, potentially inhibiting their activity.

  • Receptor Binding: The bicyclic structure may allow for binding to specific receptors, influencing various physiological processes.

Biological ActivityPotential Mechanism
Enzyme InhibitionSulfonyl group interactions with enzyme active sites.
Receptor BindingAzabicyclo framework binding to specific receptors.
CAS No. 1448124-57-9
Product Name furan-3-yl((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone
Molecular Formula C18H19NO4S
Molecular Weight 345.41
IUPAC Name [3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-(furan-3-yl)methanone
Standard InChI InChI=1S/C18H19NO4S/c20-18(13-8-9-23-12-13)19-14-6-7-15(19)11-17(10-14)24(21,22)16-4-2-1-3-5-16/h1-5,8-9,12,14-15,17H,6-7,10-11H2
Standard InChIKey ZGXGZDUXSKZUGI-UHFFFAOYSA-N
SMILES C1CC2CC(CC1N2C(=O)C3=COC=C3)S(=O)(=O)C4=CC=CC=C4
Solubility soluble
PubChem Compound 71808979
Last Modified Aug 16 2023

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